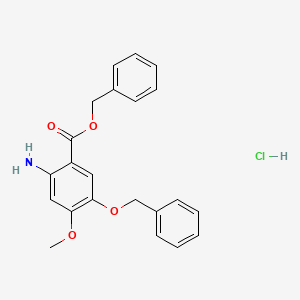

Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For example, a similar compound, “(S)-Benzyl 2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride”, has the InChI code "1S/C20H24N2O4.ClH/c21-18 (19 (23)25-14-16-8-3-1-4-9-16)12-7-13-22-20 (24)26-15-17-10-5-2-6-11-17;/h1-6,8-11,18H,7,12-15,21H2, (H,22,24);1H/t18-;/m0./s1" .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Quinazoline Derivatives : Research by Wang et al. (2015) detailed the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, a compound related to Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride, from methyl 4-hydroxy-3-methoxybenzoate.

Biological Activities and Applications

- Calcium Antagonistic Activity : A study by Yamamoto et al. (1988) found that benzothiazoline derivatives, which are structurally similar to this compound, exhibited significant calcium antagonistic activity.

- Immunobiological Activity : Research by Choi et al. (2005) highlighted the immunobiological activity of benzylbenzoate compounds, suggesting potential immunotherapeutic applications.

Pharmacological Potential

- Cholinesterase Inhibitors : A library of compounds including 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides, which are similar to this compound, showed potential as acetyl- and butyrylcholinesterase inhibitors, according to Kos et al. (2021).

Antimicrobial and Antioxidant Activities

- Antimicrobial Activity : Patel et al. (2011) reported on the synthesis and antimicrobial activity of pyridine derivatives, which might offer insights into the antimicrobial potential of this compound Patel et al. (2011).

- Antioxidant Activity : A study by Yang et al. (2015) isolated compounds from Streptomyces showing antioxidant activities, which may be relevant to this compound.

Synthesis and Characterization

- Synthesis of Isoquinuclidine Derivatives : Research on the synthesis of 4-amino-5-chloro-2-methoxybenzoates and benzamides, compounds related to this compound, was reported by Iriepa et al. (2002).

Other Relevant Studies

- Benzoic Acid Derivatives Studies : An assessment of the toxicity of benzoic acid derivatives, which are chemically related to this compound, was conducted by Gorokhova et al. (2020).

Safety and Hazards

The safety and hazards of a compound can be represented by its hazard statements and precautionary statements. For example, “(S)-Benzyl 2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride” has the hazard statements H315 and H319, and the precautionary statements P264, P280, P337+P313, P305+P351+P338, P302+P352, and P332+P313 .

Future Directions

The future directions for a compound depend on its potential applications. For instance, the Suzuki–Miyaura coupling reaction, which could potentially be used in the synthesis of “Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate hydrochloride”, is a widely-applied reaction with a variety of organoboron reagents. The development of new organoboron reagents tailored for specific coupling conditions could expand the potential applications of this reaction .

Properties

IUPAC Name |

benzyl 2-amino-4-methoxy-5-phenylmethoxybenzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4.ClH/c1-25-20-13-19(23)18(22(24)27-15-17-10-6-3-7-11-17)12-21(20)26-14-16-8-4-2-5-9-16;/h2-13H,14-15,23H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXAZNGYHYRGBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743550 |

Source

|

| Record name | Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634197-80-1 |

Source

|

| Record name | Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid](/img/structure/B1376830.png)